molecular formula C8H8BrNaO3S B13152760 Sodium 3-bromo-4-ethoxybenzene-1-sulfinate

Sodium 3-bromo-4-ethoxybenzene-1-sulfinate

Cat. No.: B13152760
M. Wt: 287.11 g/mol
InChI Key: DFFJPZLLZVKURY-UHFFFAOYSA-M
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sodium 3-bromo-4-ethoxybenzene-1-sulfinate typically involves the sulfonation of 3-bromo-4-ethoxybenzene. The reaction is carried out under controlled conditions to ensure the formation of the desired sulfonate salt. The process may involve the use of sulfur trioxide or chlorosulfonic acid as sulfonating agents, followed by neutralization with sodium hydroxide to yield the sodium salt .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale sulfonation reactions followed by purification steps to achieve high purity levels. The compound is then dried and packaged for distribution .

Chemical Reactions Analysis

Types of Reactions

Sodium 3-bromo-4-ethoxybenzene-1-sulfinate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Products depend on the nucleophile used; for example, using sodium iodide can yield 3-iodo-4-ethoxybenzene-1-sulfinate.

    Oxidation: The major product is the corresponding sulfonate.

    Reduction: The major product is the corresponding sulfide.

Scientific Research Applications

Sodium 3-bromo-4-ethoxybenzene-1-sulfinate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Sodium 3-bromo-4-ethoxybenzene-1-sulfinate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modify the activity of these targets through covalent bonding or non-covalent interactions, leading to changes in cellular pathways and biological processes .

Comparison with Similar Compounds

Similar Compounds

  • Sodium 4-bromo-3-methoxybenzene-1-sulfinate
  • Sodium 3-bromo-4-methoxybenzene-1-sulfinate
  • Sodium 3-chloro-4-ethoxybenzene-1-sulfinate

Uniqueness

Sodium 3-bromo-4-ethoxybenzene-1-sulfinate is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical reactivity and biological activity compared to its analogs .

Properties

Molecular Formula

C8H8BrNaO3S

Molecular Weight

287.11 g/mol

IUPAC Name

sodium;3-bromo-4-ethoxybenzenesulfinate

InChI

InChI=1S/C8H9BrO3S.Na/c1-2-12-8-4-3-6(13(10)11)5-7(8)9;/h3-5H,2H2,1H3,(H,10,11);/q;+1/p-1

InChI Key

DFFJPZLLZVKURY-UHFFFAOYSA-M

Canonical SMILES

CCOC1=C(C=C(C=C1)S(=O)[O-])Br.[Na+]

Origin of Product

United States

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